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Introduction
2,3-Diaminophenazine (DAP) is a fluorescent heterocyclic compound that has emerged as a

valuable tool in fluorescence microscopy. It is particularly noted for its application as a probe for

the detection of reactive nitrogen species (RNS), such as nitric oxide (NO). DAP is typically

formed in situ through the oxidation of its non-fluorescent precursor, o-phenylenediamine

(OPD), in the presence of an oxidizing agent. This reaction forms the basis of its use as a "turn-

on" fluorescent sensor. These application notes provide a comprehensive overview of the use

of 2,3-diaminophenazine in fluorescence microscopy, including its photophysical properties,

experimental protocols for cellular imaging, and its application in detecting intracellular

signaling molecules.

Photophysical and Chemical Properties
2,3-Diaminophenazine exhibits fluorescence in the visible spectrum, with its spectral

properties being influenced by the solvent environment. Understanding these properties is

crucial for designing and optimizing fluorescence microscopy experiments.
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Property Value Reference

Molecular Formula C₁₂H₁₀N₄ [1]

Molecular Weight 210.23 g/mol [2]

Appearance Solid [2]

Excitation Maximum (λex) ~426 nm (in Methanol) [1]

Emission Maximum (λem) ~550 - 560 nm [3]

Quantum Yield (Φ)

Not explicitly reported for DAP

alone, but the reaction product

of DAF-FM (a similar

diaminofluorescein) with NO

has a quantum yield of 0.81.

Extinction Coefficient (ε) Not explicitly reported.

Solubility
Soluble in organic solvents like

methanol and DMSO.

Key Applications in Fluorescence Microscopy
Detection of Intracellular Nitric Oxide (NO): The primary application of DAP in cell biology is

the detection of nitric oxide. In the presence of NO and oxygen, the non-fluorescent

precursor o-phenylenediamine is converted to the highly fluorescent 2,3-diaminophenazine.

This allows for the visualization and quantification of NO production in living cells.

General Cytoplasmic Staining: Studies have shown that 2,3-diaminophenazine can be

taken up by cells and exhibits green fluorescence within the cytoplasm, suggesting its

potential use as a general cytoplasmic stain.

Photosensitizer: 2,3-Diaminophenazine can act as a photosensitizer, triggering

photochemical reactions upon light irradiation, which can lead to cellular damage. This

property is important to consider when performing live-cell imaging to minimize phototoxicity.
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Note: The following protocols are generalized starting points. Optimal conditions (e.g.,

concentration, incubation time) should be determined empirically for each specific cell type and

experimental setup.

Protocol 1: Live-Cell Imaging of Intracellular Nitric Oxide
(NO)
This protocol describes the use of o-phenylenediamine (OPD) as a probe to detect

endogenous or stimulated NO production in live cells, leading to the formation and

fluorescence of 2,3-diaminophenazine.

Materials:

o-Phenylenediamine (OPD)

Dimethyl sulfoxide (DMSO), high purity

Phosphate-buffered saline (PBS), sterile

Cell culture medium appropriate for your cells

Live-cell imaging buffer (e.g., HBSS)

Cells of interest cultured on an appropriate imaging dish or plate

NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or stimulator (e.g.,

lipopolysaccharide, LPS) for positive controls

NOS inhibitor (e.g., L-NAME) for negative controls

Procedure:

Preparation of OPD Stock Solution:

Prepare a 10 mM stock solution of OPD in high-purity DMSO.

Store the stock solution in small aliquots at -20°C, protected from light.
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Cell Preparation:

Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy

and culture them to the desired confluency.

Staining:

On the day of the experiment, dilute the 10 mM OPD stock solution to a final working

concentration of 10-50 µM in pre-warmed serum-free cell culture medium or a suitable

imaging buffer.

Remove the culture medium from the cells and wash once with pre-warmed PBS.

Add the OPD-containing medium to the cells and incubate for 30-60 minutes at 37°C in a

CO₂ incubator, protected from light.

Stimulation (Optional):

If investigating stimulated NO production, add the NO donor or stimulator to the cells at a

predetermined concentration and incubate for the desired time.

Imaging:

Wash the cells twice with pre-warmed imaging buffer to remove excess OPD.

Add fresh, pre-warmed imaging buffer to the cells.

Image the cells using a fluorescence microscope equipped with a filter set appropriate for

DAP (e.g., excitation ~420-440 nm, emission ~540-580 nm).

Acquire images using the lowest possible excitation light intensity to minimize

phototoxicity.

Experimental Workflow for Live-Cell NO Detection
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Preparation

Staining & Stimulation

Imaging

Prepare Cells in Imaging Dish

Wash Cells with PBS

Prepare OPD Working Solution

Incubate with OPD (30-60 min)

Add NO Stimulator (Optional)

Wash Cells to Remove Excess OPD

Add Imaging Buffer

Acquire Fluorescent Images

Click to download full resolution via product page

Caption: Workflow for detecting intracellular nitric oxide using OPD.

Protocol 2: General Cytoplasmic Staining of Fixed Cells
This protocol is a starting point for using 2,3-diaminophenazine as a general cytoplasmic stain

in fixed cells.

Materials:

2,3-Diaminophenazine (DAP)

Dimethyl sulfoxide (DMSO), high purity

Phosphate-buffered saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Mounting medium

Procedure:

Preparation of DAP Stock Solution:

Prepare a 1 mM stock solution of DAP in DMSO.

Store in aliquots at -20°C, protected from light.

Cell Fixation and Permeabilization:

Culture cells on coverslips.

Wash cells with PBS.

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.

Wash three times with PBS.

Staining:

Dilute the DAP stock solution to a working concentration of 1-10 µM in PBS.

Incubate the fixed and permeabilized cells with the DAP solution for 20-30 minutes at

room temperature, protected from light.

Washing and Mounting:

Wash the cells three times with PBS to remove unbound DAP.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mount the coverslips onto microscope slides using an appropriate mounting medium.

Imaging:

Visualize the stained cells using a fluorescence microscope with a suitable filter set (e.g.,

excitation ~420-440 nm, emission ~540-580 nm).
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Cell Preparation

Fixation & Permeabilization

Staining & Mounting

Culture Cells on Coverslips

Fix with 4% PFA

Wash with PBS (3x)

Permeabilize with Triton X-100

Wash with PBS (3x)

Incubate with DAP Solution

Wash with PBS (3x)

Mount Coverslip
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Caption: Simplified reaction pathway for nitric oxide detection.
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Data Presentation: Cytotoxicity
It is essential to assess the potential cytotoxicity of any fluorescent probe, especially for live-cell

imaging. The following table summarizes available data on the cytotoxicity of 2,3-
diaminophenazine and its parent compound, phenazine. Researchers should perform their

own cytotoxicity assays (e.g., MTT, LDH) to determine the optimal non-toxic concentration for

their specific cell line and experimental conditions.

Compound Cell Line Assay Endpoint Value Reference

2,3-

Diaminophen

azine

Human Skin

Fibroblasts

(Hs-27)

Viability
LC₅₀ (with

visible light)
13 µM

Phenazine HepG2
Proliferation

(BrdU)
IC₅₀ (24h) 11 µM

Phenazine HepG2
Proliferation

(BrdU)
IC₅₀ (48h) 7.8 µM

Phenazine T24
Proliferation

(BrdU)
IC₅₀ (24h) 47 µM

Phenazine T24
Proliferation

(BrdU)
IC₅₀ (48h) 17 µM

Troubleshooting and Considerations
Phototoxicity: 2,3-Diaminophenazine is a known photosensitizer. For live-cell imaging, use

the lowest possible excitation light intensity and exposure time to minimize cell damage.

Photobleaching: Like most fluorophores, DAP is susceptible to photobleaching. The use of

an anti-fade mounting medium is recommended for fixed-cell imaging.

Background Fluorescence: Inadequate washing can lead to high background fluorescence.

Ensure thorough washing steps to remove unbound probe.

Specificity: While the reaction with NO is a primary application, other oxidizing species

present in the cell could potentially lead to the formation of DAP. The use of appropriate
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positive and negative controls is crucial for validating the specificity of the signal.

Cytotoxicity: As indicated in the data table, phenazine derivatives can be cytotoxic at higher

concentrations. It is imperative to determine the optimal, non-toxic working concentration for

your specific cell line and experimental duration.

By following these guidelines and protocols, researchers can effectively utilize 2,3-
diaminophenazine as a fluorescent probe in a variety of microscopy applications to advance

their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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